
Nafocare B3
Beschreibung
Historical Context of Biological Response Modifier Research
The concept of modulating the immune system for therapeutic benefit gained momentum in the latter half of the 20th century. Early observations, such as William B. Coley's work in the late 19th and early 20th centuries using bacterial infections to treat cancer, laid foundational groundwork tandfonline.com. However, the formal recognition and development of BRMs as a distinct class of agents accelerated with advancements in understanding cytokines, interferons (IFNs), and other signaling molecules involved in immune regulation nih.govtaylorandfrancis.com. These naturally occurring or synthetically produced agents were recognized for their ability to enhance immune responses, either nonspecifically by stimulating the immune system or specifically by targeting disease processes like tumor cell apoptosis taylorandfrancis.com. The development of synthetic compounds like the methylfurylbutyrolactones signifies a progression in this field, aiming to create stable, effective agents with defined biological activities researchgate.netpatsnap.com.
Classification and Nomenclature of Methylfurylbutyrolactones
The Methylfurylbutyrolactone (MFBL) class, previously referred to as Nafocare B, comprises a series of synthetic compounds derived from L-ascorbic acid and a furan derivative. These molecules are characterized by a butyrolactone core functionalized with a methyl-substituted furan ring. The class can be broadly categorized into a parent amorphous compound and crystalline dimeric forms created through reactions with specific anhydrides or imides.
The parent compound of this class is Methylfurylbutyrolactone (MFBL). It is synthesized through the reaction of a highly electrophilic reactant, 2-methyl-2,5-dihydrofuran (a cyclic acetal of cis-3-acetyl acrolein), with L-ascorbic acid researchgate.netpatsnap.comvulcanchem.comresearchgate.net. This reaction yields an amorphous substance with the chemical name nih.govtaylorandfrancis.com cyclohemiketal of 2-(5-methyl-2-furyl)-3-keto-L-butyrolactone researchgate.netpatsnap.com. MFBL has a reported molecular weight of 252.7 researchgate.netpatsnap.com.
The MFBL parent molecule can be further reacted to form crystalline dimeric derivatives, enhancing stability and potentially modifying their pharmacological properties researchgate.netvulcanchem.com.
Nafocare B2 (Methylfurylbutyrolactone-Succinic Anhydride): This crystalline derivative is formed by reacting the MFBL parent molecule with succinic anhydride researchgate.netpatsnap.comvulcanchem.comresearchgate.net. It is also known as MFBL-SA and has the CAS Registry Number 93184-28-2. Its molecular formula is C15H16O10, with a molecular weight of 356.28 g/mol vulcanchem.com. The structure features a butyrolactone core linked to a methyl-substituted furyl group and a succinic anhydride moiety vulcanchem.com.
Nafocare B3 (Methylfurylbutyrolactone-Succinimide): This compound, also known as MFBL-S, is produced by reacting the MFBL parent molecule with succinimide researchgate.netpatsnap.comresearchgate.net. It is a crystalline dimeric form within the MFBL class, with a CAS number of 105617-61-6 vulcanchem.com.
Table 1: Classification of Methylfurylbutyrolactones (MFBLs)
Compound Name | Abbreviation | Chemical Description | CAS Number |
Methylfurylbutyrolactone | MFBL | Parent compound; nih.govtaylorandfrancis.com cyclohemiketal of 2-(5-methyl-2-furyl)-3-keto-L-butyrolactone | Not specified |
Methylfurylbutyrolactone-Succinic Anhydride | Nafocare B2 | Crystalline dimer formed with succinic anhydride | 93184-28-2 |
Methylfurylbutyrolactone-Succinimide | This compound | Crystalline dimer formed with succinimide | 105617-61-6 |
Eigenschaften
CAS-Nummer |
105617-61-6 |
---|---|
Molekularformel |
C26H29NO16 |
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one;pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C11H12O7.C4H5NO2/c2*1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;6-3-1-2-4(7)5-3/h2*2-3,6,8,12,14-15H,4H2,1H3;1-2H2,(H,5,6,7)/t2*6-,8+,10+,11-;/m00./s1 |
InChI-Schlüssel |
XDWNTERLNSGRHT-MAOZTTAWSA-N |
SMILES |
CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)NC1=O |
Isomerische SMILES |
CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.C1CC(=O)NC1=O |
Kanonische SMILES |
CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)NC1=O |
Synonyme |
methylfurylbutyrolactone nafocare nafocare B nafocare B2 nafocare B3 |
Herkunft des Produkts |
United States |
Chemical Properties and Synthesis
The MFBL compounds are synthesized through specific chemical pathways designed to yield molecules with defined biological activities. The structural integrity of these compounds, including the dimeric forms, has been rigorously confirmed using modern analytical techniques such as X-ray crystallography researchgate.netvulcanchem.comresearchgate.net.
Table 2: Key Properties of Nafocare B2
Property | Value | Source |
CAS Registry Number | 93184-28-2 | vulcanchem.com |
Molecular Formula | C15H16O10 | vulcanchem.com |
Molecular Weight | 356.28 g/mol | vulcanchem.com |
Physical State | Crystalline solid | vulcanchem.com |
Chemical Name | cyclohemiketal of 2-(5-methyl-2-furyl)-3-keto-L-butyrolactone with succinic anhydride | vulcanchem.com |
Synthesis | Reaction of parent MFBL with succinic anhydride | vulcanchem.com |
Structure Confirmed | X-ray crystallography | researchgate.netvulcanchem.com |
Pre-clinical Investigations and Research Models
In Vitro Cell-Based Assays for Biological Activity Assessment
Research employing in vitro cell-based assays has demonstrated the immunostimulatory capacity of Nafocare B3 and related MFBLs on lymphocytes.
Studies involving spleen cell cultures from treated mice have indicated that MFBLs, including this compound, enhance immune responses. When spleen cells from mice treated with MFBLs were exposed to suboptimal concentrations of polyclonal mitogens, a significant response over control groups was observed. This suggests that MFBLs potentiate the response of lymphocytes to stimulation. Importantly, the MFBLs themselves were found not to be mitogenic, as they did not induce an increase in DNA synthesis in resting spleen cells from treated mice nih.govresearchgate.netpatsnap.com. These findings highlight an ability to amplify existing immune signals rather than directly activating quiescent cells.
This compound and other MFBLs have shown a notable capacity to amplify antibody production. In experiments where mice were immunized with sheep erythrocytes, a T-cell-dependent antigen, and subsequently treated with MFBLs, a significant increase in the number of antibody-producing splenic lymphocytes was detected. Quantitative analysis using the Jerne hemolytic plaque assay revealed a 200-800% increase in these cells compared to control groups nih.govresearchgate.netpatsnap.com. This quantitative data underscores the compound's role in boosting humoral immunity by enhancing the activity of B lymphocytes.
Table 1: Impact of MFBLs on Antibody-Producing Splenic Lymphocytes
Antigen | Treatment Group | Increase in Antibody-Producing Splenic Lymphocytes | Assay Used |
Sheep Erythrocytes | MFBL-treated | 200-800% | Jerne Hemolytic Plaque Assay |
Soluble Bovine Serum Albumin (BSA) | MFBL-treated | At least fourfold increase in IgG-specific antibodies | Not specified (likely ELISA) |
Lymphocyte Stimulation Assays in Spleen Cell Cultures
In Vivo Research Models for Immunomodulatory Studies
Murine models have been instrumental in demonstrating the in vivo immunomodulatory effects of MFBLs. As noted in the in vitro studies, mice treated with MFBLs via various routes (intraperitoneal, intravenous, or oral) exhibited enhanced responses in spleen cell cultures to mitogenic stimulation nih.govresearchgate.netpatsnap.com. Furthermore, the amplification of antibody production observed in vivo, as quantified by the Jerne hemolytic plaque assay following immunization with sheep erythrocytes, confirms the compound's ability to bolster adaptive immune responses in a living system nih.govresearchgate.netpatsnap.com.
This compound belongs to a class of compounds designed as biological response modifiers, which are substances that modulate immune responses. While specific head-to-head comparative studies detailing the efficacy of this compound against established BRMs are not extensively detailed in the available literature, the development of crystalline derivatives like Nafocare B2 and B3 was partly aimed at improving stability and bioavailability compared to the amorphous parent compound vulcanchem.com. This suggests an ongoing effort to optimize and potentially compare the therapeutic profiles within the MFBL family and, by extension, within the broader category of BRMs. The general understanding of BRMs encompasses agents that can either enhance or suppress immune responses, with applications ranging from cancer immunotherapy to managing autoimmune conditions nih.govwikipedia.org.
Analytical Methodologies for Research Applications
Development of Methods for Detection and Quantification in Research Matrices
Current research on Nafocare B3 primarily centers on its synthesis and structural elucidation. The available literature does not detail the development of specific analytical methods designed for the quantitative detection of this compound within diverse biological matrices like plasma, serum, or cellular extracts. While studies have explored its immunomodulatory effects, the precise analytical techniques used for quantifying its presence in such experimental settings are not explicitly described. Therefore, specific research findings or data tables pertaining to the development of detection and quantification methods in research matrices for this compound are not available from the examined sources.
Chromatographic and Spectrometric Approaches in Research Settings
The characterization of this compound and its related compounds relies on a suite of established chromatographic and spectroscopic techniques, which are fundamental in organic chemistry research. These methods are employed to confirm the molecular structure, identify functional groups, and assess purity.
Spectroscopic Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is utilized to identify characteristic functional groups present in this compound. Based on its structure as a derivative involving succinimide and a lactone moiety, FTIR analysis would reveal absorption bands corresponding to carbonyl groups (lactones and imides), hydroxyl groups, and C-O/C-N stretching vibrations, providing key insights into its chemical makeup researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within the molecule, typically identifying chromophores. While specific absorption maxima (λmax) for this compound are not detailed, this technique can provide information about its conjugated systems and can be a preliminary step for quantitative analysis if a suitable chromophore is present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is indispensable for elucidating the complete molecular structure of this compound. Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) details the carbon skeleton. These techniques are critical for confirming the proposed structure, including stereochemistry, by analyzing chemical shifts, coupling constants, and integration values researchgate.netresearchgate.net.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the confirmation of its elemental composition and molecular formula, which is crucial for structural verification researchgate.net.
Crystallographic Methods:
X-ray Crystallography: This technique has been instrumental in definitively confirming the three-dimensional structure, including the precise arrangement of atoms and stereochemistry, of this compound and related MFBL compounds. It provides unambiguous structural data, serving as a gold standard for compound identification and characterization in research researchgate.netresearchgate.netnih.govresearchgate.net.
Other Analytical Techniques:
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) within the compound. The results are compared against the theoretical values calculated from the proposed molecular formula to confirm the compound's empirical formula and purity researchgate.net.
Melting Point Determination: Measuring the melting point or melting range of this compound serves as a basic physical characteristic. A sharp melting point is often indicative of a pure crystalline compound, and it is used as a parameter for identification and quality control in research settings researchgate.net.
Q & A
Q. What are the foundational physicochemical properties of Nafocare B3 that influence its experimental design in preclinical studies?
Methodological Answer: Begin with a systematic characterization using techniques like HPLC for purity analysis, mass spectrometry for molecular weight confirmation, and solubility assays under physiological conditions (pH 7.4). Stability studies under varying temperatures and light exposure should be prioritized to establish storage guidelines. Cross-reference findings with existing literature to identify discrepancies in reported values .
Q. How should researchers design initial toxicity studies for this compound to ensure reproducibility?
Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodent models) with strict adherence to dose ranges (e.g., 10–1000 mg/kg). Include control groups, blinded assessments of clinical signs, and histopathological analyses. Document batch-to-batch variability of this compound to address reproducibility concerns .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA for multi-dose comparisons, ensuring post-hoc corrections (e.g., Bonferroni) to mitigate Type I errors. Report confidence intervals and effect sizes to enhance interpretability .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action across different cell lines?
Methodological Answer: Conduct a meta-analysis of existing studies, stratifying results by cell type (e.g., cancer vs. primary cells), assay conditions (e.g., serum-free vs. serum-containing media), and exposure durations. Validate findings using orthogonal assays (e.g., CRISPR knockouts for target validation) and publish raw datasets to enable third-party reanalysis .
Q. What experimental strategies are effective in distinguishing off-target effects of this compound in complex biological systems?
Methodological Answer: Employ multi-omics approaches (e.g., proteomics and transcriptomics) to identify non-canonical pathways affected by this compound. Use isogenic cell lines with/without the hypothesized target and leverage computational tools (e.g., Connectivity Map) to compare signature profiles. Include positive and negative controls in all assays .
Q. How should longitudinal studies on this compound’s chronic exposure be structured to account for metabolic adaptation?
Methodological Answer: Design time-series experiments with staggered sampling points (e.g., 0, 7, 30, 90 days) in animal models. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with biomarker changes. Use mixed-effects models to handle intra-subject variability and adjust for confounding factors like age or diet .
Methodological and Ethical Considerations
Q. What are the best practices for ensuring ethical compliance in human-derived cell line studies involving this compound?
Methodological Answer: Obtain IRB approval for cell line provenance (e.g., HeLa, iPSCs) and disclose consent status in publications. Follow NIH guidelines for biosafety (BSL-2+ for viral-transfected lines). Include data anonymization protocols if using patient-derived samples .
Q. How can researchers optimize high-throughput screening (HTS) workflows for this compound while minimizing false positives?
Methodological Answer: Implement a two-tier screening approach: primary HTS with 3 replicates per concentration, followed by secondary assays (e.g., counter-screens against related targets). Use Z’-factor scores to assess assay robustness and apply machine learning algorithms (e.g., Random Forest) to prioritize hits based on structural-activity relationships .
Data Reproducibility and Reporting
Q. What criteria should be prioritized when selecting negative controls for this compound studies in heterogeneous tissue models?
Methodological Answer: Use vehicle controls (e.g., DMSO at 0.1%) and target-inactive analogs of this compound. Validate controls via CRISPRi knockdowns or pharmacological inhibitors. Report lot numbers, solvent concentrations, and vendor details to enable replication .
Q. How can systematic reviews on this compound’s efficacy address publication bias in preclinical literature?
Methodological Answer: Follow PRISMA guidelines to search unpublished datasets (e.g., ClinicalTrials.gov , preprint servers) and include gray literature. Perform funnel plot analyses to detect bias and use trim-and-fill methods to adjust effect estimates. Collaborate with journals to register null/negative results .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.